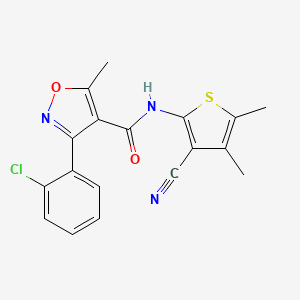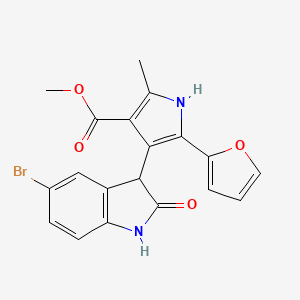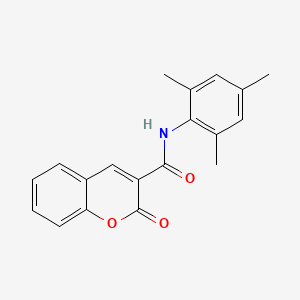methanone](/img/structure/B14951217.png)
[2-(3,4-dimethylphenyl)quinolin-4-yl](3,5-dimethyl-1H-pyrazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenyl)quinolin-4-ylmethanone is a complex organic compound that features a quinoline and pyrazole moiety. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylamine with quinoline-4-carboxaldehyde, followed by cyclization with 3,5-dimethyl-1H-pyrazole under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors can also be employed to enhance the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-dimethylphenyl)quinolin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted quinoline derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(3,4-dimethylphenyl)quinolin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel heterocyclic compounds .
Biology and Medicine
This compound has shown potential in biological applications, particularly in the development of antimalarial and antileishmanial agents. Its structure allows it to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its stable chemical structure and vibrant color properties .
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethylphenyl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. For instance, in antimalarial applications, it inhibits the enzyme dihydrofolate reductase, which is crucial for the survival of the malaria parasite . The compound’s quinoline moiety allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to the death of the parasite.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-dimethylphenyl)quinolin-4-ylmethanone
- 2-(3,4-dimethylphenyl)quinolin-4-ylethanone
Uniqueness
Compared to similar compounds, 2-(3,4-dimethylphenyl)quinolin-4-ylmethanone exhibits unique properties due to the specific positioning of the dimethyl groups on the phenyl ring. This structural variation can significantly influence its reactivity and interaction with biological targets, making it a compound of particular interest in medicinal chemistry .
Propriétés
Formule moléculaire |
C23H21N3O |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
[2-(3,4-dimethylphenyl)quinolin-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C23H21N3O/c1-14-9-10-18(11-15(14)2)22-13-20(19-7-5-6-8-21(19)24-22)23(27)26-17(4)12-16(3)25-26/h5-13H,1-4H3 |
Clé InChI |
RWJQLUAVWCBALN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(=CC(=N4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B14951138.png)
![4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B14951144.png)
![4-methyl-2-nitro-6-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B14951153.png)


![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)benzenesulfonamide](/img/structure/B14951172.png)

![N-(1-{N'-[(3E)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}ethyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B14951180.png)
![2-(naphthalen-2-ylamino)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B14951186.png)
![6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14951194.png)
![(3E)-N-(3,4-dichlorophenyl)-3-{2-[(naphthalen-1-ylamino)(oxo)acetyl]hydrazinylidene}butanamide](/img/structure/B14951197.png)
![1-[(3-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine](/img/structure/B14951206.png)
![N-(3,5-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14951207.png)
![N-(2-methoxyphenyl)-4-methyl-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B14951223.png)
